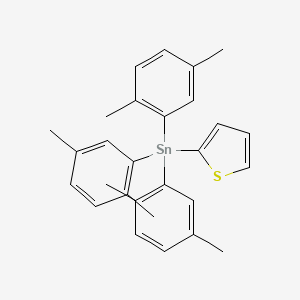
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is an organotin compound that features a tin atom bonded to three 2,5-dimethylphenyl groups and one thiophen-2-yl group. Organotin compounds are known for their applications in organic synthesis, particularly in coupling reactions. The unique structure of this compound makes it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with thiophen-2-ylstannane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The thiophen-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds depending on the reagent used.
Scientific Research Applications
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with carbon atoms in organic molecules, facilitating coupling reactions. The thiophen-2-yl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiophene: Another organotin compound with a thiophen-2-yl group, used in similar coupling reactions.
Trimethyl(thiophen-2-yl)stannane: A simpler organotin compound with three methyl groups and a thiophen-2-yl group.
Uniqueness
Tris(2,5-dimethylphenyl)(thiophen-2-yl)stannane is unique due to the presence of three 2,5-dimethylphenyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it particularly useful in selective coupling reactions where control over the reaction environment is crucial.
Properties
CAS No. |
88259-28-3 |
|---|---|
Molecular Formula |
C28H30SSn |
Molecular Weight |
517.3 g/mol |
IUPAC Name |
tris(2,5-dimethylphenyl)-thiophen-2-ylstannane |
InChI |
InChI=1S/3C8H9.C4H3S.Sn/c3*1-7-3-5-8(2)6-4-7;1-2-4-5-3-1;/h3*3-5H,1-2H3;1-3H; |
InChI Key |
GBOVQUBCIUOIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[Sn](C2=CC=CS2)(C3=C(C=CC(=C3)C)C)C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![Ethyl 2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14389507.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
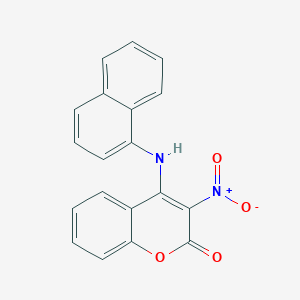
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
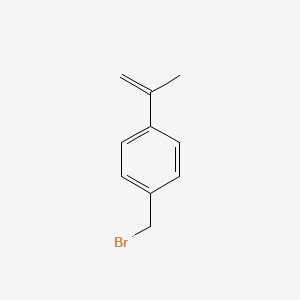
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
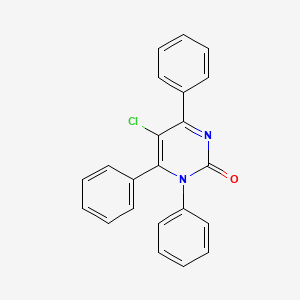
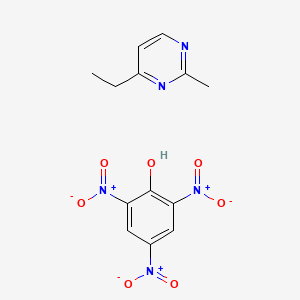
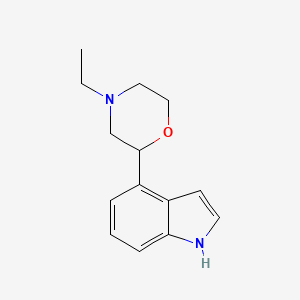
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
